molecular formula C10H18O5 B143112 3-Hydroxydecanedioic acid CAS No. 73141-46-5

3-Hydroxydecanedioic acid

Cat. No. B143112
CAS RN: 73141-46-5
M. Wt: 218.25 g/mol
InChI Key: OQYZCCKCJQWHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxydecanedioic acid is a dicarboxylic acid that belongs to the class of compounds known as hydroxy fatty acids . These are fatty acids that have hydroxyl functional groups attached to the principal chain . It is found in most vertebrates .


Synthesis Analysis

3-Hydroxydecanedioic acid and related homologues are urinary metabolites in ketoacidosis . The acids are purified by silicic acid chromatography and their structures determined by gas chromatography-mass spectrometry of different derivatives . The major compound was 3-hydroxydecanedioic acid . It is suggested that the 3-hydroxy dicarboxylic acids are formed from fatty acids by a combination of omega-oxidation and incomplete beta-oxidation .


Molecular Structure Analysis

The molecular structure of 3-Hydroxydecanedioic acid was determined by gas chromatography-mass spectrometry of different derivatives .


Chemical Reactions Analysis

The excretion of 3-hydroxydecanedioic acid correlated positively with the excretion of hexanedioic acid, another metabolite constantly found in ketoacidosis .


Physical And Chemical Properties Analysis

3-Hydroxydecanedioic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .

Scientific Research Applications

Biochemical Diagnostic Assays

3-Hydroxydecanedioic acid has been observed in the context of biochemical diagnostic assays. It was notably involved in a study where a rapid radiochemical assay for 3-hydroxy-3-methylglutaryl-coenzyme A lyase activity in cell extracts was developed. This assay used DL-3[glutaryl-3-14C]hydroxy-3-methylglutaryl-coenzyme A as substrate, and its product, [3-14C]acetoacetic acid, was converted to the more stable [3-14C]-3-hydroxybutyric acid. This technique is suitable for clinical laboratories and was used to identify cases of enzyme deficiency, where 3-hydroxydecanedioic acid may appear as a metabolite in urine profiles suggestive of such deficiencies (Gibson et al., 1990).

Metabolic Disorders

3-Hydroxydecanedioic acid has been observed in metabolic disorders, notably in an infant with glycogen storage disease and prolonged malnourishment. The urinary organic acid profile during an episode of fasting hypoglycaemia with inappropriate hypoketotic dicarboxylic aciduria was indistinguishable from that reported in long-chainl-3-hydroxyacyl-CoA dehydrogenase deficiency. This highlights the importance of careful interpretation of urinary organic acid patterns that indicate a 3-hydroxydicarboxylic aciduria, as they may represent non-specific findings and could be related to secondary impairments in enzyme activities due to conditions like malnutrition or glycogen storage disease (Bergoffen et al., 1993).

Dermatological Applications

While not directly mentioning 3-Hydroxydecanedioic acid, related compounds, specifically alpha-hydroxy acids like citric acid, have been investigated for their effects on the skin. It was found that topical application of citric acid can result in increases in epidermal and dermal glycosaminoglycans and viable epidermal thickness. This points towards a potential area of research into the effects of hydroxy acids, including 3-Hydroxydecanedioic acid, on skin health and dermatological conditions (Bernstein et al., 1997).

Safety And Hazards

The safety data sheet for 3-Hydroxydecanedioic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-hydroxydecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZCCKCJQWHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867719
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydecanedioic acid

CAS RN

73141-46-5, 68812-93-1
Record name 3-Hydroxysebacic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73141-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxydecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxysebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYSEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxydecanedioic acid
Reactant of Route 2
3-Hydroxydecanedioic acid
Reactant of Route 3
3-Hydroxydecanedioic acid
Reactant of Route 4
3-Hydroxydecanedioic acid
Reactant of Route 5
3-Hydroxydecanedioic acid
Reactant of Route 6
3-Hydroxydecanedioic acid

Citations

For This Compound
66
Citations
J Greter, S Lindstedt, H Seeman, G Steen - Clinical Chemistry, 1980 - academic.oup.com
… 9, unknown compound identified as 3-hydroxydecanedioic acid: and 10,unknown compounds … Relation between the excretion of 3-hydroxydecanedioic acid and hexanedioic acid in the …
Number of citations: 45 academic.oup.com
J Bergoffen, P Kaplan, DE Hale… - Journal of inherited …, 1993 - Wiley Online Library
… Although there was a striking elevation of urinary 3‐hydroxydecanedioic acid, the ratios between hydroxydicarboxylic acids were consistent with values reported to be indicative of …
Number of citations: 17 onlinelibrary.wiley.com
M Matsumoto, T Kuhara, Y Inoue… - Biomedical & …, 1990 - Wiley Online Library
… Its retention time was slightly shorter than 3-hydroxydodecanedioic acid tri-TMS, and the difference in the retention time between 3-hydroxydecanedioic acid tri-TMS and 3…
Number of citations: 12 onlinelibrary.wiley.com
KY Tserng, SJ Jin - Biochemistry, 1991 - ACS Publications
… In these urine samples, an unknown peak with a retention time (MU: 20.04 for SPB-1 and 20.16 for SPB-35) between the internal standard and 3-hydroxydecanedioic acid was present. …
Number of citations: 30 pubs.acs.org
KY Tserng, RL Griffin, DS Kerr - Metabolism, 1996 - Elsevier
… Additional unique features of dicarboxylic aciduria from MCT are low ratios of 3-hydroxydodecanedioic to 3-hydroxydecanedioic acid (<0.14) and 3-hydroxyadipic to adipic acid (<0.02). …
Number of citations: 23 www.sciencedirect.com
M Matsumoto, T Kuhara, Y Inoue, T Shinka… - … of Chromatography B …, 1991 - Elsevier
… 2) was eluted just before 3-hydroxydecanedioic acid (peak 4 in Fig. 2). The highest m/z … The second peak was identified as 3-hydroxydecanedioic acid tri-TMS by the very intense peaks …
Number of citations: 20 www.sciencedirect.com
N Hadrup, K Loeschner, K Skov, G Ravn-Haren… - PeerJ, 2016 - peerj.com
… 3-Hydroxydecanedioic acid has been identified as a major compound in urine from patients with ketoacidosis and suggested by the authors to be formed from fatty acids by a …
Number of citations: 28 peerj.com
KY Tserng, SJ Jin, DS Kerr, CL Hoppel - Metabolism, 1991 - Elsevier
… The major constituent is 3-hydroxydecanedioic acid (30HDClO), accompanied by a number of other homologues with eight to 14 carbons. The lower homologue of the series, 3-hydroxy…
Number of citations: 30 www.sciencedirect.com
E Jellum, EA Kvittingen, O Stokke - Biomedical & Environmental …, 1988 - Wiley Online Library
… In our patients 3-hydroxydecanedioic acid is the major dicarboxylic acid. We are currently engaged in studies to elucidate the exact mechanism of its formation. Irrespective of the …
Number of citations: 42 onlinelibrary.wiley.com
RI Kelley, DH Morton - Clinica chimica acta, 1988 - Elsevier
A four-month-old child with non-ketotic hypoglycemia and rapidly progressive cirrhosis excreted in her urine large amounts of two unidentified organic acids in addition to a spectrum of …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.